molecular formula C9H11BrOS B2808839 1-Bromo-3-[(2-methoxyethyl)thio]-benzene CAS No. 1021169-59-4

1-Bromo-3-[(2-methoxyethyl)thio]-benzene

Cat. No.: B2808839
CAS No.: 1021169-59-4
M. Wt: 247.15
InChI Key: GVUBXFOZDHZWNZ-UHFFFAOYSA-N
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Description

1-Bromo-3-[(2-methoxyethyl)thio]-benzene is an organic compound with the molecular formula C9H11BrOS It is a brominated aromatic compound with a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-[(2-methoxyethyl)thio]-benzene typically involves the bromination of 3-[(2-methoxyethyl)thio]-benzene. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(2-methoxyethyl)thio]-benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-[(2-methoxyethyl)thio]-benzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Medicine: Potential use in drug discovery and development due to its unique functional groups.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(2-methoxyethyl)thio]-benzene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the thioether group can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(methoxymethoxy)ethane
  • 2-Bromoethyl methoxymethyl ether
  • 2-Bromo-1-methoxyethane

Uniqueness

1-Bromo-3-[(2-methoxyethyl)thio]-benzene is unique due to the presence of both a bromine atom and a thioether group on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-bromo-3-(2-methoxyethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUBXFOZDHZWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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